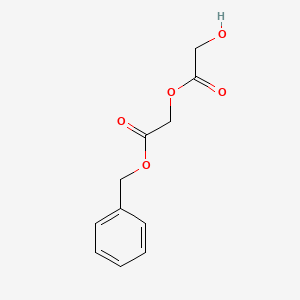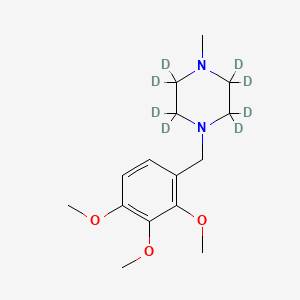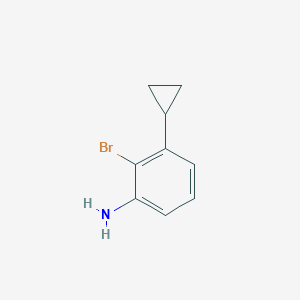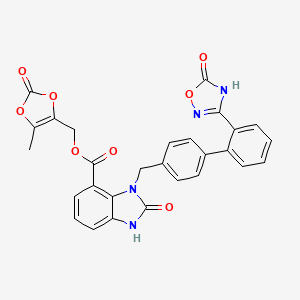
Isopentenyl Pyrophosphate-d5 Triammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentenyl Pyrophosphate-d5 Triammonium Salt is a stable isotope-labeled compound with the molecular formula C5D5H7O7P2. It is a derivative of isopentenyl pyrophosphate, which plays a crucial role in the biosynthesis of terpenes and other isoprenoids. This compound is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its labeled isotopes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl Pyrophosphate-d5 Triammonium Salt typically involves the deuteration of isopentenyl pyrophosphate. The process begins with the preparation of isopentenol, which is then converted to isopentenyl pyrophosphate through a series of phosphorylation reactions. The deuterium atoms are introduced during the synthesis of isopentenol, ensuring that the final product is isotopically labeled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and conditions required for the synthesis. The final product is purified using techniques such as chromatography to ensure high purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deuterated hydrocarbons .
Aplicaciones Científicas De Investigación
Isopentenyl Pyrophosphate-d5 Triammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of isoprenoid biosynthesis and metabolic pathways.
Biology: Employed in the investigation of enzyme mechanisms and metabolic flux analysis.
Medicine: Utilized in the development of drugs targeting isoprenoid biosynthesis pathways.
Industry: Applied in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the biosynthesis of terpenes and other isoprenoids. It acts as a substrate for enzymes such as geranylgeranyl pyrophosphate synthase, which catalyzes the addition of isopentenyl pyrophosphate to dimethylallyl pyrophosphate to form geranylgeranyl pyrophosphate. This reaction is crucial for the production of carotenoids and geranylated proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Isopentenyl Pyrophosphate Trilithium Salt
- Farnesyl Pyrophosphate Ammonium Salt
- Geranylgeranyl Pyrophosphate Ammonium Salt
- Geranyl Pyrophosphate Ammonium Salt
- Dimethylallyl Pyrophosphate Ammonium Salt
Uniqueness
Isopentenyl Pyrophosphate-d5 Triammonium Salt is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The deuterium atoms allow researchers to trace the compound through various biochemical pathways, providing insights into enzyme mechanisms and metabolic fluxes that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C5H12O7P2 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |
Clave InChI |
NUHSROFQTUXZQQ-KPAILUHGSA-N |
SMILES isomérico |
[2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)





